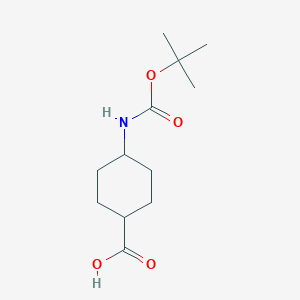

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMRDHPZQHAXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967876, DTXSID401194773 | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-46-5, 53292-89-0, 53292-90-3 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-4-(Boc-amino)cyclohexanecarboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents and serves as a valuable building block in medicinal chemistry and peptide synthesis.

Core Chemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is stable under normal storage conditions.[1][3] The molecule features a cyclohexane ring with a carboxylic acid and a Boc-protected amino group in a trans configuration, which dictates its stereochemistry and reactivity.[4]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][5][6] |

| Molecular Weight | 243.30 g/mol | [2][5] |

| Appearance | White to off-white powder/crystals | [1][2][6] |

| Melting Point | 181.0 to 185.0 °C | [2][7][8] |

| Boiling Point | 396.7 °C at 760 mmHg | [7][8] |

| Density | 1.13 g/cm³ | [7][8] |

| pKa (Predicted) | 4.76 ± 0.10 | [7][8] |

| Flash Point | 193.7 °C | [7] |

| Vapor Pressure | 2.12 x 10⁻⁷ mmHg at 25°C | [7][8] |

| Refractive Index | 1.493 | [7][8] |

| LogP | 2.15 - 2.55 | [5][7] |

| Purity (Typical) | ≥97% to ≥99.0% | [2][5] |

Solubility and Storage

| Parameter | Details | Source(s) |

| Solubility | Slightly soluble in chloroform and methanol; Soluble in tetrahydrofuran (THF). It is also likely to be soluble in other polar organic solvents. | [4][7][8][9] |

| Storage Conditions | Store at room temperature in a dry, dark, and well-sealed container. | [7][8][10] |

Chemical Reactivity and Stability

Stability: The compound is stable under normal conditions.[1][3]

Reactivity:

-

It is incompatible with and reacts with strong oxidizing agents.[1][3]

-

The tert-butoxycarbonyl (Boc) protecting group on the amino function is stable under a variety of conditions but can be selectively and readily removed under acidic conditions, which is a key feature for its use in multi-step organic synthesis.[4]

-

The carboxylic acid group can undergo standard reactions such as esterification and amide bond formation.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the Boc-protection of trans-4-aminocyclohexanecarboxylic acid.[1]

Materials:

-

trans-4-aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hexane

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

6N Hydrochloric acid (HCl)

Procedure:

-

A solution of trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) is prepared in a mixture of water (10 mL) and tert-butanol (10 mL).[1]

-

The mixture is cooled to 0 °C in an ice bath.[1]

-

Di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) is added slowly to the stirred solution.[1]

-

The reaction mixture is allowed to warm gradually to room temperature and is stirred overnight.[1]

-

After the reaction is complete, hexane (50 mL) is added, and the pH of the aqueous layer is carefully adjusted to approximately 6 using 6N HCl.[1]

-

The product is extracted from the aqueous layer using ethyl acetate (3 x 50 mL).[1]

-

The combined organic extracts are washed with a brine solution (25 mL).[1]

-

The organic phase is dried and concentrated under reduced pressure to yield the final product as a white solid.[1]

A diagram of the synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in pharmaceutical development.

-

Peptide Synthesis: It serves as a non-natural amino acid derivative for Boc solid-phase peptide synthesis.

-

Pharmaceutical Intermediates: It is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs).[11][12][13]

-

Janus Kinase (JAK) Inhibitors: The compound is explicitly mentioned as an intermediate in the synthesis of Janus Kinase inhibitors, a class of drugs used to treat inflammatory diseases.[11][12]

-

Other Inhibitors: It is also used as a reagent in the synthesis of N-myristoyltransferase and CD38 inhibitors.[1][7]

-

Drug Analogs: Its derivatives have been investigated as substituents for established drugs like daunorubicin and adriamycin and as analogs for neuropeptides such as dynorphin A.[11][12]

The role of this compound as a foundational building block in drug discovery is illustrated in the diagram below.

Caption: Role as a versatile intermediate in the synthesis of various therapeutic agents.

References

- 1. This compound | 53292-89-0 [chemicalbook.com]

- 2. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. dakenchem.com [dakenchem.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]

- 10. 53292-89-0|this compound|BLD Pharm [bldpharm.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 13. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining trans-4-(Boc-amino)cyclohexanecarboxylic acid, a crucial building block in the development of various active pharmaceutical ingredients.[1] This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic workflows.

Introduction

This compound is a valuable bifunctional molecule incorporating a cyclohexane scaffold that imparts conformational rigidity. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the carboxylic acid moiety, making it an ideal intermediate in multi-step syntheses. Its applications include the synthesis of Janus Kinase (JAK) inhibitors and other pharmacologically active compounds.[1] The primary challenge in its synthesis often lies in controlling the stereochemistry to obtain the desired trans isomer with high purity.

Three principal synthetic strategies have emerged for the preparation of this compound:

-

Catalytic Hydrogenation of p-Aminobenzoic Acid: A common industrial approach involving the reduction of the aromatic ring to a cyclohexane, which typically yields a mixture of cis and trans isomers, requiring subsequent separation or isomerization.

-

Direct Boc-Protection of trans-4-Aminocyclohexanecarboxylic Acid: A straightforward method for laboratory-scale synthesis when the trans isomer of the starting material is readily available.

-

Reductive Amination of 4-Oxocyclohexane Carboxylate: An alternative route that can offer good stereoselectivity towards the trans product.

This guide will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data.

Synthetic Route 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

This route begins with the reduction of p-aminobenzoic acid to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, followed by the protection of the amino group with a Boc group, and finally, the separation or isomerization of the cis isomer to the desired trans product.

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

The hydrogenation of the aromatic ring of p-aminobenzoic acid is typically carried out under pressure using a metal catalyst. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers in the product mixture.

Experimental Protocol:

A mixture of p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and 10% aqueous sodium hydroxide (100.0 mL) is placed in an autoclave. The vessel is sealed, and the atmosphere is replaced with hydrogen. The reaction mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.[2] Upon completion, the catalyst is filtered off, and the aqueous solution containing a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid is carried forward to the next step.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Aminobenzoic Acid | [2] |

| Catalyst | 5% Ru/C | [2] |

| Solvent | 10% aq. NaOH | [2] |

| Temperature | 100°C | [2] |

| Pressure | 15 bar H₂ | [2] |

| Reaction Time | 20 hours | [2] |

| Conversion | >99% | [2] |

| cis:trans Ratio | 1:4.6 | [2][3] |

Step 2: Boc-Protection of 4-Aminocyclohexanecarboxylic Acid Mixture

The mixture of cis and trans isomers from the hydrogenation step is then protected with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

To the aqueous solution of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid, acetone (327.3 mL) and di-tert-butyl dicarbonate (16.63 g, 0.07 mol) are added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The acetone is removed under reduced pressure, and the aqueous layer is acidified with citric acid to pH 4. The product is then extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate and concentrated to yield the Boc-protected product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | cis/trans-4-Aminocyclohexanecarboxylic acid mixture | [3] |

| Reagent | Di-tert-butyl dicarbonate | [3] |

| Solvent | Water/Acetone | [3] |

| Yield (overall from p-aminobenzoic acid) | 70% | [3] |

| Purity | 92% | [3] |

Step 3: Isomerization and Separation of this compound

The resulting mixture of cis- and this compound can be separated or the cis isomer can be converted to the more stable trans isomer.

Experimental Protocol for Isomerization:

The mixture of cis and trans isomers (12.99 g, 0.05 mol) is suspended in acetone (259 mL) with potassium carbonate (2 g, 0.06 mol). Bromoethane (1.93 mL, 0.02 mol) is added, and the mixture is stirred at 60°C for 3 hours. After cooling, the precipitate is filtered. The filtrate is concentrated, and the residue is taken up in water and extracted with DCM. The aqueous layer is acidified, and the product is extracted with DCM. The combined organic layers are dried and concentrated to yield the trans isomer.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | cis:trans = 1:3.6 mixture of 4-(Boc-amino)cyclohexanecarboxylic acid | [1][2] |

| Base | K₂CO₃ | [1][2] |

| Reagent | Bromoethane | [1][2] |

| Solvent | Acetone | [1][2] |

| Temperature | 60°C | [1][2] |

| Yield of trans isomer | 62% | |

| Purity of trans isomer | 99.1% |

Synthesis Workflow for Route 1

Caption: Workflow for the synthesis of this compound from p-aminobenzoic acid.

Synthetic Route 2: Direct Boc-Protection of trans-4-Aminocyclohexanecarboxylic Acid

This is a more direct and often preferred method for smaller-scale syntheses, provided the starting material is commercially available.

Experimental Protocol:

To a stirred solution of trans-4-aminocyclohexanecarboxylic acid (2.15 g, 10 mmol) in methanol (30 mL), triethylamine (3.5 mL, 25 mmol) and di-tert-butyl dicarbonate (4.6 mL, 20 mmol) are slowly added. The mixture is then heated to 40°C and stirred for 5 hours. The methanol is removed by vacuum concentration. The residue is taken up in ethyl acetate and washed successively with distilled water (3x) and saturated sodium chloride solution (1x). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | trans-4-Aminocyclohexanecarboxylic acid | |

| Reagent | Di-tert-butyl dicarbonate | |

| Base | Triethylamine | |

| Solvent | Methanol | |

| Temperature | 40°C | |

| Reaction Time | 5 hours | |

| Yield | High (specific yield not reported) |

Synthesis Workflow for Route 2

Caption: Direct synthesis of this compound.

Synthetic Route 3: Reductive Amination of 4-Oxocyclohexane Carboxylate

This approach offers an alternative pathway where the amine functionality is introduced stereoselectively.

Experimental Protocol:

Ethyl 4-oxocyclohexane-1-carboxylate is subjected to reductive amination. This can be achieved in a multi-step sequence involving the formation of a cyanohydrin, followed by dehydration, saponification, and then reductive amination using a catalyst such as Raney Nickel in the presence of ammonia. The resulting aminomethylcyclohexane carboxylic acid is then subjected to catalytic hydrogenation to saturate the ring and yield the desired product.

A more direct reductive amination can also be employed using a suitable amine source and a reducing agent.

Synthesis Workflow for Route 3

Caption: Synthesis of this compound via reductive amination.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of method depends on factors such as the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The catalytic hydrogenation of p-aminobenzoic acid is a robust method for large-scale production, despite the need for isomer separation or isomerization. For laboratory-scale synthesis, the direct Boc-protection of trans-4-aminocyclohexanecarboxylic acid offers a more straightforward and efficient approach. The reductive amination of 4-oxocyclohexane carboxylate presents an alternative strategy with the potential for high stereoselectivity. This guide provides the necessary technical details to aid researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a critical building block in modern pharmaceutical and medicinal chemistry. This document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Data

This compound is a bifunctional molecule featuring a cyclohexane scaffold, which imparts conformational rigidity, and two key functional groups: a carboxylic acid and a Boc-protected amine. This unique structure makes it an invaluable component in the synthesis of complex molecules, including peptides and targeted protein degraders.

| Property | Value | Citations |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| CAS Number | 53292-89-0 | [1][2] |

| Appearance | White solid/crystals | [2][3] |

| Purity | ≥97% to ≥99% (GC/TLC) | [1][2][4] |

Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical industry is extensive. Its defined stereochemistry and orthogonal protecting groups allow for precise incorporation into larger molecular frameworks.

One of its most significant applications is in the field of Proteolysis Targeting Chimeras (PROTACs) .[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][7] The linker component of a PROTAC is crucial for its efficacy, and the rigid cyclohexane core of this compound provides a well-defined spatial orientation between the two ends of the PROTAC.[5][8]

Furthermore, this molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Janus Kinase (JAK) inhibitors .[9][10][11] It also serves as a foundational element in peptide synthesis , where it can be incorporated to induce specific secondary structures or to act as a stable, non-natural amino acid.[4][12]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Synthesis from trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes the Boc-protection of the amine group of trans-4-aminocyclohexanecarboxylic acid.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hexane

-

Ethyl acetate

-

Brine solution

-

6N Hydrochloric acid (HCl)

Procedure:

-

A solution of trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) is prepared in a mixture of water (10 mL) and tert-butanol (10 mL).[3]

-

The solution is cooled to 0 °C with stirring.[3]

-

Di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) is added slowly to the cooled solution.[3]

-

The reaction mixture is allowed to warm to room temperature and is stirred overnight.[3]

-

Upon reaction completion, hexane (50 mL) is added, and the pH of the aqueous phase is adjusted to approximately 6 with 6N HCl.[3]

-

The product is extracted with ethyl acetate (3 x 50 mL).[3]

-

The combined organic phases are washed with a brine solution (25 mL).[3]

-

The organic phase is concentrated under reduced pressure to yield the final product as a white solid.[3]

One-Pot Synthesis from p-Aminobenzoic Acid

This industrial-scale protocol details a one-pot synthesis and purification process to achieve a high trans-isomer ratio.

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium hydroxide (NaOH) solution

-

Hydrogen gas (H₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Citric acid

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

p-Aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL) are combined in an autoclave.[10][13]

-

The mixture is stirred at 100°C under a hydrogen pressure of 15 bar for 20 hours.[10][13]

-

After the initial reaction, the mixture is Boc-protected by the addition of 1 equivalent of Boc-anhydride.[9][10][11]

-

The resulting mixture containing both cis and trans isomers is worked up. The aqueous layer (pH=9) is extracted with DCM. The aqueous solution is then acidified to pH=4 with citric acid and extracted again with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and evaporated to yield the crude product.[9][14]

-

For purification and enrichment of the trans-isomer, the crude product is suspended in acetone, and the precipitate is filtered and washed with cold acetone. The precipitate is then treated with 20% citric acid and DCM. The layers are separated, and the aqueous layer is extracted multiple times with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and evaporated to yield the pure this compound.[9][10]

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the role of this compound as a linker in the modular synthesis of a PROTAC.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 3. This compound | 53292-89-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 12. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]

- 13. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 14. Method for preparing trans-4-amino-1-cyclohexane carboxylic acid and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Guide: Elucidation of the Chemical Structure of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, possesses a unique structural framework that is crucial for its reactivity and incorporation into larger molecules.[1] This technical guide provides a comprehensive overview of the analytical methodologies employed to elucidate and confirm the chemical structure of this compound. Through a detailed examination of spectroscopic data and experimental protocols, this document serves as a vital resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

The fundamental characteristics of trans-4-(Boc-amino)cyclohexanecarboxylic acid are summarized in the table below, providing a foundational understanding of the molecule.

| Property | Value | Reference(s) |

| IUPAC Name | trans-4-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid | [2] |

| Synonyms | This compound, Boc-trans-4-aminocyclohexane-1-carboxylic acid | [2] |

| CAS Number | 53292-89-0 | [2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 181-185 °C | [3] |

| Purity | ≥97% (TLC) | [2] |

Structural Elucidation Workflow

The structural confirmation of this compound is a multi-step process that relies on the convergence of data from several analytical techniques. The logical workflow for this elucidation is depicted below.

Spectroscopic Data and Interpretation

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and unambiguous confirmation of the molecular structure.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.35 | br s | 1H | -NH- |

| ~3.45 | m | 1H | CH-N |

| ~2.25 | tt | 1H | CH-COOH |

| ~2.10 | m | 2H | Cyclohexyl CH₂ (axial, adjacent to CH-N) |

| ~2.00 | m | 2H | Cyclohexyl CH₂ (axial, adjacent to CH-COOH) |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.40 | m | 2H | Cyclohexyl CH₂ (equatorial, adjacent to CH-N) |

| ~1.25 | m | 2H | Cyclohexyl CH₂ (equatorial, adjacent to CH-COOH) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~181.0 | C=O (Carboxylic Acid) |

| ~155.5 | C=O (Boc) |

| ~79.5 | -C(CH₃)₃ |

| ~49.0 | CH-N |

| ~43.0 | CH-COOH |

| ~32.0 | Cyclohexyl CH₂ |

| ~29.0 | Cyclohexyl CH₂ |

| ~28.5 | -C(CH₃)₃ |

FT-IR Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3340 | Medium | N-H stretch (Amide) |

| 2940, 2860 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Amide) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1170 | Strong | C-O stretch (Boc ester) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data (ESI-)

| m/z | Interpretation |

| 242.1 | [M-H]⁻ |

| 186.1 | [M-H - C₄H₈]⁻ (loss of isobutylene) |

| 142.1 | [M-H - Boc]⁻ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A common synthetic route involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid.

Procedure:

-

trans-4-Aminocyclohexanecarboxylic acid is dissolved in a mixture of dioxane and aqueous sodium hydroxide solution.

-

The solution is cooled in an ice bath, and di-tert-butyl dicarbonate is added portion-wise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is then acidified with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product.

NMR Spectroscopy Protocol

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

FT-IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer with a Diamond ATR accessory

Sample Preparation:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The pressure arm is engaged to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Mass Spectrometry Protocol

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

The solution is infused directly into the ESI source.

Acquisition Parameters:

-

Ionization Mode: Negative Ion Mode (ESI-)

-

Capillary Voltage: 3.5 kV

-

Fragmentor Voltage: 100 V

-

Mass Range: m/z 50-500

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. The data obtained from these techniques provide a comprehensive and unambiguous confirmation of the compound's molecular structure, which is essential for its application in pharmaceutical research and development. The detailed protocols provided in this guide offer a standardized approach for the characterization of this and similar molecules.

References

Solubility Profile of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a bifunctional molecule commonly utilized as a building block in the synthesis of peptidomimetics and other pharmaceutically relevant compounds. Its defined stereochemistry and the presence of both a protected amine and a carboxylic acid moiety make it a valuable component in drug discovery and development. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the solubility of trans-4-(Boc-amino)cyclohexanecarboxylic acid, including predicted quantitative data, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 181-185 °C |

Predicted Solubility Data

| Solvent | Predicted Solubility Range (g/L) at 25°C | Polarity Index | Rationale for Prediction |

| Methanol | 50 - 100 | 5.1 | High. The compound is known to be soluble in methanol. The polar protic nature of methanol can effectively solvate both the carboxylic acid and the Boc-protected amine through hydrogen bonding. |

| Ethanol | 30 - 70 | 4.3 | High. Similar to methanol, ethanol's polar protic nature allows for favorable interactions with the solute. |

| Isopropanol | 10 - 40 | 3.9 | Moderate. The increased hydrocarbon chain length compared to methanol and ethanol slightly reduces its polarity, leading to a predicted lower solubility. |

| Acetone | 5 - 20 | 5.1 | Moderate. As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton but is less effective at solvating the entire molecule compared to protic solvents. |

| Ethyl Acetate | 1 - 10 | 4.4 | Low to Moderate. Its moderate polarity allows for some interaction, but the lack of strong hydrogen bonding capabilities limits solubility. |

| Dichloromethane (DCM) | 1 - 10 | 3.1 | Low to Moderate. While capable of dissolving many organic compounds, its lower polarity makes it a less effective solvent for this relatively polar molecule. |

| Chloroform | 1 - 5 | 4.1 | Low. The compound is reported to be slightly soluble in chloroform. Its ability to act as a weak hydrogen bond donor may contribute to this limited solubility. |

| Tetrahydrofuran (THF) | 5 - 25 | 4.0 | Moderate. THF is a polar aprotic solvent that can solvate the molecule to a moderate extent. |

| N,N-Dimethylformamide (DMF) | > 100 | 6.4 | Very High. DMF is a highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including those with hydrogen bonding functionalities. |

| Dimethyl Sulfoxide (DMSO) | > 100 | 7.2 | Very High. Similar to DMF, DMSO is a highly polar aprotic solvent with strong solvating power for polar molecules. |

| Acetonitrile | 5 - 20 | 5.8 | Moderate. Its polarity is suitable for some degree of solvation, but it is generally less effective than DMF or DMSO for highly functionalized molecules. |

| Toluene | < 1 | 2.4 | Very Low. As a nonpolar aromatic solvent, toluene is not expected to effectively solvate the polar functional groups of the molecule. |

| Hexane | < 0.1 | 0.1 | Very Low. This nonpolar aliphatic solvent is a poor choice for dissolving this polar compound. |

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are generally more effective at dissolving this molecule due to the presence of the carboxylic acid and the carbamate group.

-

Temperature: For most solid solutes, solubility increases with temperature. Gentle heating can be employed to increase the dissolution rate and the amount of solute that can be dissolved. However, care must be taken to avoid thermal degradation of the compound.

-

Crystalline Structure: The stability of the crystal lattice of the solid solute must be overcome by the energy of solvation. A more stable crystal lattice will generally result in lower solubility.

-

pH: In aqueous or protic solvent systems, the pH can significantly influence solubility. At a pH above the pKa of the carboxylic acid (typically around 4-5), the carboxylate anion will be formed, which is generally more soluble in polar solvents. Conversely, at a very low pH, the Boc-protecting group may become labile.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, evaporating a known volume of the solvent, and weighing the remaining solid solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is necessary to ensure that a saturated solution is formed.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. Continuous agitation is crucial.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation vial to remove any undissolved microparticles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation vial in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Apply a vacuum to facilitate the evaporation of the solvent.

-

Continue the evaporation process until all the solvent has been removed and the solid residue is completely dry.

-

-

Weighing and Calculation:

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in the desired units (e.g., g/L or mg/mL) by dividing the mass of the solute by the volume of the solvent used.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: A high-level overview of the gravimetric solubility determination process.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While experimentally determined quantitative data is limited, the provided predictions and the detailed experimental protocol offer a solid foundation for researchers and drug development professionals. By understanding the factors that influence solubility and by employing rigorous experimental techniques, scientists can effectively utilize this important building block in their synthetic and formulation endeavors. It is reiterated that the quantitative solubility data presented herein are estimates and should be experimentally verified for any application where precise solubility is a critical parameter.

A Technical Guide to the NMR Spectral Data of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for trans-4-(Boc-amino)cyclohexanecarboxylic acid. Due to the limited availability of experimentally-derived and fully assigned public data, this document presents a combination of predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It also includes a standardized experimental protocol for data acquisition and a logical workflow for structural characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of analogous structures, including Boc-protected amines and substituted cyclohexanes. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~4.5 | Broad Singlet | 1H | -NH- |

| ~3.4 | Multiplet | 1H | CH-NHBoc |

| ~2.2 | Multiplet | 1H | CH-COOH |

| ~2.0-2.1 | Multiplet | 4H | Cyclohexane CH₂ (axial) |

| ~1.4-1.6 | Multiplet | 4H | Cyclohexane CH₂ (equatorial) |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm[1]

| Chemical Shift (δ) (ppm) | Assignment |

| ~180-182 | -COOH |

| ~155 | -NH-C =O |

| ~79-80 | -C (CH₃)₃ |

| ~48-50 | C H-NHBoc |

| ~43-45 | C H-COOH |

| ~30-32 | Cyclohexane CH₂ |

| 28.4 | -C(C H₃)₃ |

Experimental Protocols for NMR Analysis

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial. Chloroform-d is a common choice for this type of compound.

-

Internal Standard: If quantitative analysis is required, add a known amount of an internal standard. For routine characterization, the residual solvent peak can be used as a reference.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent signal broadening.

2.2. NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Visualization of the NMR Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy.

Caption: Workflow for NMR Spectroscopic Analysis.

References

The Genesis of a Key Building Block: A Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Boc-amino)cyclohexanecarboxylic acid, a derivative of aminocyclohexanecarboxylic acid (ACCA), stands as a pivotal intermediate in contemporary organic synthesis and medicinal chemistry.[1] Its unique conformational rigidity and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group make it an invaluable building block for a wide array of pharmacologically active molecules and complex peptides. This technical guide delves into the historical context of its development, details common synthetic protocols with comparative data, and explores its application in drug discovery, notably in the synthesis of Janus kinase (JAK) inhibitors.

Historical Context and Discovery

While a singular "discovery" of this compound is not prominently documented, its emergence is a logical consequence of advancements in peptide chemistry. The foundational tert-butyloxycarbonyl (Boc) protecting group was first introduced by Louis A. Carpino in 1957. This development revolutionized peptide synthesis by providing a stable N-terminal α-amino protecting group that could be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).

The synthesis of the parent compound, trans-4-aminocyclohexanecarboxylic acid, has been a subject of study for decades, often starting from p-aminobenzoic acid. A significant challenge in its synthesis has been controlling the stereochemistry to favor the trans isomer over the cis isomer, as the hydrogenation of benzene derivatives often yields the cis product.[2] Numerous methods, including selective crystallization, esterification, and catalytic isomerization, have been developed to achieve high isomeric purity.[2][3] The subsequent protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) to yield the title compound became a standard procedure following the widespread adoption of Boc-protection strategies in organic synthesis.

Synthetic Methodologies

The preparation of this compound is primarily achieved through two main routes: the hydrogenation of a benzoic acid derivative followed by Boc protection, or the reductive amination of a cyclohexanone derivative. Modern methods focus on achieving high trans selectivity in a one-pot process suitable for industrial applications.[3]

Key Experimental Protocols

Protocol 1: One-Pot Hydrogenation and Boc Protection

This common industrial method involves the catalytic hydrogenation of p-aminobenzoic acid to form 4-aminocyclohexanecarboxylic acid, which is then protected in situ.

-

Hydrogenation: p-Aminobenzoic acid is mixed with a catalyst (e.g., 5% Ruthenium on Carbon) in a basic aqueous solution (e.g., 10% NaOH) within an autoclave.[3]

-

The mixture is stirred at elevated temperature (e.g., 100°C) under hydrogen pressure (e.g., 15 bar) for approximately 20 hours until the starting material is consumed.[3]

-

Boc Protection: Without isolating the intermediate, the reaction mixture is cooled, and di-tert-butyl dicarbonate ((Boc)₂O) and a suitable solvent like acetone are added.[2]

-

The reaction proceeds to protect the amino group of both cis and trans isomers.

-

Work-up and Isolation: The catalyst is filtered off. The solution is then acidified (e.g., with citric acid) and extracted with an organic solvent (e.g., Dichloromethane - DCM).[3] The combined organic layers are dried and concentrated to yield the product.[3] Further purification to separate the trans isomer can be achieved through selective esterification of the cis isomer followed by filtration.[3]

Protocol 2: Reductive Amination and Protection

This alternative route begins with a cyclohexanone derivative, offering different stereochemical control.

-

Reductive Amination: 4-oxocyclohexane carboxylate is reacted with a chiral ligand reagent, such as tert-butylsulfinamide, under Lewis acid catalysis to obtain trans-4-tert-butylsulfinamide cyclohexanecarboxylate.[1]

-

Hydrolysis and Deprotection: The resulting ester is hydrolyzed under basic conditions. The tert-butylsulfinyl group is then removed under acidic conditions to yield trans-4-aminocyclohexanecarboxylic acid.[1]

-

Boc Protection: The unprotected amino acid is condensed with di-tert-butyl dicarbonate under basic conditions to furnish the final product with a high trans ratio (>95%).[1]

Data Presentation: Comparison of Synthetic Protocols

| Parameter | Protocol 1 (Hydrogenation) | Protocol 2 (Reductive Amination) | Reference |

| Starting Material | p-Aminobenzoic acid | 4-Oxocyclohexane carboxylate | [1][3] |

| Key Reagents | Ru/C catalyst, H₂, (Boc)₂O | tert-Butylsulfinamide, Lewis Acid, (Boc)₂O | [1] |

| Typical trans:cis Ratio | >3:1 (up to 4.6:1 reported) | >95% trans isomer | [1][3] |

| Reported Overall Yield | ~47-70% (for the mixture) | High (exact % varies with specific conditions) | [2][3] |

| Advantages | One-pot process, readily available starting material | High stereoselectivity for the trans product | [1][3] |

| Disadvantages | Requires separation of isomers | Multi-step, specialized chiral reagent | [1][3] |

Role in Drug Discovery: Janus Kinase (JAK) Inhibitors

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including inhibitors of the Janus kinase (JAK) family of enzymes.[2][3] The JAK-STAT signaling pathway is a primary mechanism for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[4][5] Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.[4]

JAK inhibitors function by blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[6] This interruption of the signaling cascade reduces the production of pro-inflammatory cytokines, alleviating symptoms of autoimmune disorders.[7] The conformationally constrained cyclohexane ring of the title compound is often used as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the kinase domain of the JAK enzyme.

Visualizations

Experimental Workflow: One-Pot Synthesis

References

- 1. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a pivotal synthetic intermediate in the pharmaceutical industry. As a bifunctional molecule featuring a protected amine and a carboxylic acid on a cyclohexane scaffold, it serves as a crucial building block in the synthesis of a variety of complex molecules. Its rigid, non-aromatic structure is often incorporated into drug candidates to modulate physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity. This document provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its applications in medicinal chemistry.

Physical and Chemical Properties

This compound is consistently described as a white to off-white solid at room temperature.[1][2] Depending on the method of preparation and purification, it can appear as a crystalline powder or distinct crystals.[2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][4][5] |

| Molecular Weight | 243.30 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3] |

| Melting Point | 180-185 °C | [2][3][6] |

| Purity (Typical) | ≥97% to ≥99% (by HPLC, TLC, GC) | [2][3][4][5] |

| Solubility | Soluble in methanol and tetrahydrofuran (THF) | [3][7] |

| CAS Number | 53292-89-0 | [1][2][4][5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its effective use in research and development.

Synthesis Protocol: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Deionized water

-

Ethyl acetate

-

Hexane

-

6N Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 g, 6.98 mmol) and NaOH (0.307 g, 7.68 mmol) in a mixture of water (10 mL) and tert-butanol (10 mL) in a flask equipped with a magnetic stirrer.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the reaction mixture.[1][7]

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Upon reaction completion (monitored by TLC), add hexane (50 mL) to the mixture.

-

Adjust the pH of the aqueous phase to approximately 6 using 6N HCl.[7]

-

Transfer the mixture to a separatory funnel and perform liquid-liquid extraction with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash with a saturated brine solution (25 mL).[7]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[7]

Purification Protocol: Separation of trans Isomer from a cis/trans Mixture

In some synthetic routes, a mixture of cis and trans isomers is obtained. This protocol outlines a method for isolating the desired trans isomer.[8][9]

Materials:

-

cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid mixture

-

Potassium carbonate (K₂CO₃)

-

Methyl bromide (or other suitable alkylating agent)

-

Acetone

-

Dichloromethane (DCM)

-

20% Citric acid solution

Procedure:

-

Suspend the cis/trans isomer mixture (e.g., 12.99 g, 0.05 mol) and K₂CO₃ (1.2 equivalents relative to the cis isomer content) in acetone.[9][10]

-

Add an alkylating agent like methyl bromide (2.0 equivalents relative to the cis isomer content) to the stirred suspension. This step selectively esterifies the more reactive cis-carboxylic acid.

-

Heat the reaction mixture (e.g., at 60 °C) for several hours until the precipitation of the trans-isomer salt is complete.[8]

-

Cool the mixture (e.g., to -10 °C) and filter the white precipitate. Wash the precipitate with cold acetone.[9][10]

-

To recover the free acid, suspend the filtered precipitate in a biphasic mixture of 20% citric acid and DCM.[9][10]

-

Separate the layers and extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure this compound.[9][10]

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the trans stereochemistry. Spectra are available from various chemical suppliers and in literature.[11][12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. A common observation is the [M-H]⁻ ion at m/z 242.[1][7]

-

Chromatography (TLC, HPLC, GC): These techniques are employed to assess the purity of the compound.[2][3]

Applications and Signaling Pathways

This compound is not typically involved in signaling pathways itself but is a key intermediate for synthesizing pharmacologically active agents that target specific pathways.

Key Applications:

-

Janus Kinase (JAK) Inhibitors: It is a reported intermediate in the synthesis of JAK inhibitors, which are crucial in treating inflammatory diseases.[10][13]

-

CD38 Inhibitors: The compound is used as a reagent to synthesize inhibitors of CD38, an enzyme involved in calcium signaling and NAD⁺ metabolism.[1][14]

-

Peptide Synthesis: Due to its structure, it is used as an unnatural amino acid in solid-phase peptide synthesis to create peptidomimetics with constrained conformations.[1]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: General workflow for the synthesis of the target compound.

Caption: Purification workflow for separating trans and cis isomers.

References

- 1. This compound | 53292-89-0 [chemicalbook.com]

- 2. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 3. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]

- 6. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 53292-89-0|this compound|BLD Pharm [bldpharm.com]

- 12. This compound(53292-89-0) 1H NMR [m.chemicalbook.com]

- 13. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 14. dakenchem.com [dakenchem.com]

In-Depth Technical Guide on the Stability and Storage of trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. The information herein is curated to support researchers and professionals in drug development in ensuring the integrity and shelf-life of this compound.

Overview and Physicochemical Properties

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a white solid crystalline powder widely used as a building block in peptide synthesis and as an intermediate in the manufacturing of various pharmaceutical compounds.[1][2] Understanding its stability profile is crucial for maintaining its purity and reactivity in sensitive synthetic applications.

| Property | Value | Source |

| CAS Number | 53292-89-0 | [3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| Molecular Weight | 243.30 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [1] |

| Purity | ≥97% to ≥98.0% (typical) | [4] |

| Storage Temperature | Room temperature, some suppliers recommend <15°C | [3] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from various chemical suppliers:

-

Temperature: Store at room temperature.[3] Some suppliers provide a more specific recommendation of storing in a cool place, below 15°C. One supplier notes the use of cold-chain transportation, which may indicate sensitivity to high temperatures during transit.[5]

-

Atmosphere: Keep in a tightly sealed container to prevent moisture ingress.[3] The compound should be stored in a dry environment.

-

Light: Store in a dark place, protected from light.[3]

-

Inertness: The compound is stable under normal conditions but may react with strong oxidizing agents.[2]

Stability Profile and Potential Degradation Pathways

The primary degradation pathways are anticipated to be:

-

Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (Boc) group is well-known to be labile in acidic conditions, leading to its removal and the formation of the free amine, trans-4-aminocyclohexanecarboxylic acid, along with byproducts isobutylene and carbon dioxide.[6][7]

-

Thermal Degradation: At elevated temperatures, Boc-protected amines can undergo thermal decomposition to yield the free amine, isobutylene, and carbon dioxide, even in the absence of a catalyst.[8]

-

Oxidative Degradation: While generally stable to oxidation, extreme oxidative conditions could potentially lead to the degradation of the cyclohexane ring or the amino group.

-

Photodegradation: Although no specific data is available, prolonged exposure to high-intensity UV or visible light could potentially induce degradation. Functional groups like carbonyls can be susceptible to photolytic degradation.[9]

The following diagram illustrates the primary anticipated degradation pathway, which is the acid-catalyzed deprotection of the Boc group.

References

- 1. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 2. This compound | 53292-89-0 [chemicalbook.com]

- 3. dakenchem.com [dakenchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 53292-89-0|this compound|BLD Pharm [bldpharm.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 9. pharmtech.com [pharmtech.com]

Methodological & Application

Application of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Peptide Synthesis: Enhancing Stability and Conformational Rigidity

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can bestow peptides with enhanced therapeutic properties, including increased proteolytic stability, improved binding affinity, and better cell permeability.[1][2] One such non-natural amino acid, trans-4-(Boc-amino)cyclohexanecarboxylic acid, offers a unique aliphatic cyclic structure that introduces conformational constraints to the peptide backbone. This application note provides a detailed overview of the use of this compound in solid-phase peptide synthesis (SPPS), including experimental protocols, and discusses the impact of its incorporation on peptide properties.

Advantages of Incorporating this compound

The rigid cyclohexyl ring of this compound significantly limits the conformational flexibility of the peptide chain. This pre-organization of the peptide backbone can lead to several advantageous properties:

-

Increased Proteolytic Stability: The unnatural structure is not readily recognized by proteases, leading to a longer biological half-life.[3][4]

-

Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a target, the constrained conformation can lead to higher binding affinity and specificity.

-

Improved Cell Permeability: The introduction of the aliphatic ring can increase the lipophilicity of the peptide, potentially enhancing its ability to cross cell membranes.[5][6]

-

Structural Mimicry: The defined stereochemistry of the trans-isomer can be used to mimic specific secondary structures, such as β-turns, which are often involved in molecular recognition events.

Quantitative Data Summary

The incorporation of cyclic amino acids like this compound can significantly impact the biological activity and stability of peptides. The following table summarizes representative data from studies on peptides containing similar cyclic amino acid modifications.

| Property | Peptide without Cyclic Amino Acid | Peptide with Cyclic Amino Acid | Fold Improvement | Reference |

| Binding Affinity (IC50) | Native Somatostatin Analog | Somatostatin Analog with 1-aminocyclohexane carboxylic acid | 1.5 - 3 | [7] |

| Proteolytic Stability (t1/2 in serum) | Linear Peptide | Cyclized Peptide with constrained amino acid | > 10 | [8][9] |

| Cell Permeability (CP50) | Linear Peptide | Peptide with cyclic β-amino acids | ~ 1.1 | [10] |

Experimental Protocols

The following protocols detail the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS).

Materials

-

This compound

-

Boc-protected amino acids

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Piperidine (for Fmoc deprotection if using a mixed strategy)

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/DMS)

-

Diethyl ether (cold)

-

Acetonitrile

-

Water (HPLC grade)

Protocol 1: Resin Loading

-

Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Dissolve the C-terminal Boc-protected amino acid (as a cesium salt for Merrifield resin) in DMF.

-

Add the amino acid solution to the resin and shake the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Boc Deprotection

-

Swell the peptide-resin in DCM for 15-30 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[11]

-

Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (2x).[11]

Protocol 3: Coupling of this compound

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and let it stand for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

-

If the coupling is incomplete, repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. This step must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

Ensure the N-terminal Boc group is removed.[10]

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in the reaction vessel of an HF cleavage apparatus.

-

Add a scavenger, such as anisole (1.0 mL per gram of resin).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration and dry under vacuum.

Protocol 5: Peptide Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect the fractions containing the desired peptide.

-

Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.[5]

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow for Peptide Synthesis

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Signaling Pathway: Integrin-Mediated Cell Adhesion

Peptides containing constrained cyclic amino acids can act as potent and selective ligands for integrins, which are cell surface receptors involved in cell adhesion and signaling.[12][13] The following diagram illustrates a simplified integrin signaling pathway that can be modulated by such peptide ligands.

Caption: Simplified integrin signaling pathway modulated by peptide ligands.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation via standard Boc-SPPS protocols can lead to peptides with enhanced stability, binding affinity, and potentially improved pharmacokinetic properties. The detailed protocols and conceptual diagrams provided in this application note serve as a comprehensive guide for researchers and drug development professionals interested in utilizing this non-natural amino acid to create novel and potent peptide-based therapeutics.

References

- 1. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformationally constrained cyclic grafted peptidomimetics targeting protein–protein interactions | Semantic Scholar [semanticscholar.org]

- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and in vitro antitumor activity of new octapeptide analogs of somatostatin containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]